

# Infigratinib-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Infigratinib-d3**, a deuterated analog of the potent and selective fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

### **Core Data Presentation**

**Infigratinib-d3** is the deuterated form of Infigratinib. While a specific CAS number for **Infigratinib-d3** is not consistently reported, it is identified by its relationship to the parent compound.

| Property             | Value                     | Reference |
|----------------------|---------------------------|-----------|
| Compound Name        | Infigratinib-d3           | [1]       |
| Synonyms             | BGJ-398-d3, NVP-BGJ398-d3 | [1]       |
| Unlabeled CAS Number | 872511-34-7               | [2][3]    |
| Molecular Formula    | C26H28D3Cl2N7O3           | [4]       |
| Molecular Weight     | 563.49 g/mol              | [4]       |



Inhibitory Activity of Infigratinib (Unlabeled)

| Target  | IC50 (nM) | Reference |
|---------|-----------|-----------|
| FGFR1   | 0.9       | [1][5]    |
| FGFR2   | 1.4       | [1][5]    |
| FGFR3   | 1.0       | [1][5]    |
| FGFR4   | 60        | [1][5]    |
| VEGFR-2 | 180       | [5]       |

## **Mechanism of Action**

Infigratinib is a potent and selective, ATP-competitive inhibitor of FGFRs, a family of receptor tyrosine kinases.[6] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a key driver in various cancers.[6][7] Infigratinib binds to the ATP-binding pocket of FGFRs, thereby blocking their kinase activity.[6] This inhibition prevents the phosphorylation of downstream signaling molecules, effectively disrupting oncogenic pathways that promote tumor cell proliferation, survival, and angiogenesis.[6][8]

## **Signaling Pathway**

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activates downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth and survival.[9] Infigratinib's inhibition of FGFR blocks these downstream events.





Click to download full resolution via product page

FGFR Signaling Pathway and Infigratinib Inhibition



# **Experimental Protocols**A. Synthesis of Infigratinib

A general synthesis method for Infigratinib has been described.[5][10][11] The process involves the condensation of 1-ethylpiperazine with 1-bromo-4-nitrobenzene, followed by reduction to yield 4-(4-ethylpiperazin-1-yl)aniline. This intermediate is then coupled with 6-chloro-N-methylpyrimidin-4-amine. The resulting product is subsequently reacted with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate to produce Infigratinib.[10] The synthesis of the deuterated analog, Infigratinib-d3, would involve the use of a deuterated starting material, such as d3-methylamine, in the appropriate step.



## General Synthesis Workflow for Infigratinib



Click to download full resolution via product page

Infigratinib Synthesis Workflow

## B. Quantification of Infigratinib in Biological Matrices



#### Method 1: UPLC-MS/MS for Rat Plasma[12]

- Sample Preparation: Protein precipitation with acetonitrile.
- Chromatography: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).
- Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
- Flow Rate: 0.30 mL/min.
- Detection: Multiple reaction monitoring (MRM) with ion transitions of m/z 599.88 → 313.10 for Infigratinib.
- Linearity: 2–600 ng/mL.
- LLOQ: 2 ng/mL.

#### Method 2: LC-MS/MS for Human Plasma[13]

- Sample Preparation: Liquid-liquid extraction.
- Chromatography: Phenomenex SB-C18 column (250 × 4.6 mm, 5 μm).
- Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (80:20).
- Flow Rate: 0.9 mL/min.
- Retention Time: 5.12 minutes for Infigratinib.

#### Method 3: RP-HPLC[14]

- Chromatography: Kromosil C18 column (150 x 4.6 mm, 5μ).
- Mobile Phase: 0.1% Formic Acid buffer: Acetonitrile (60:40).
- Flow Rate: 1 mL/min.
- Detection: UV at 320 nm.



Retention Time: 2.630 min.

## C. In Vitro FGFR Kinase Assay

A common method to determine the inhibitory activity of compounds like Infigratinib is a kinase binding assay.

LanthaScreen® Eu Kinase Binding Assay Protocol (General)[15]

- · Reagents:
  - Test compound (e.g., Infigratinib) at various concentrations.
  - Recombinant FGFR kinase.
  - Europium-labeled anti-tag antibody.
  - Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.
- Procedure:
  - Add 5 μL of the test compound to a well.
  - Add 5 μL of the kinase/antibody mixture.
  - $\circ$  Add 5 µL of the tracer.
  - Incubate at room temperature for 1 hour.
  - Read the plate to measure Fluorescence Resonance Energy Transfer (FRET).
- Principle: In the absence of an inhibitor, the binding of the tracer and antibody to the kinase results in a high FRET signal. An effective inhibitor like Infigratinib will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal. The IC₅₀ value can be determined by measuring the FRET signal at different inhibitor concentrations.





Click to download full resolution via product page

#### Kinase Assay Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Infigratinib | C26H31Cl2N7O3 | CID 53235510 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Infigratinib Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Portico [access.portico.org]
- 6. What is Infigratinib used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. researchgate.net [researchgate.net]
- 12. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Infigratinib-d3: A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#cas-number-for-infigratinib-d3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com